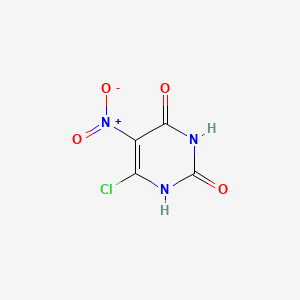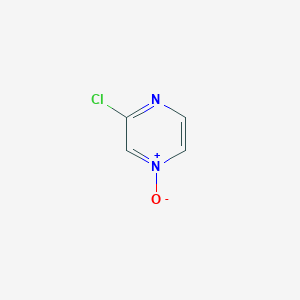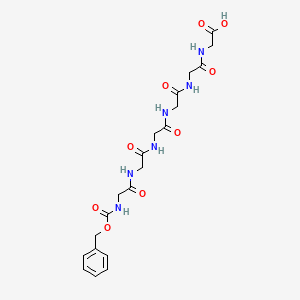
6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione can be represented by the canonical SMILES stringC1(=C(NC(=O)NC1=O)Cl)N+[O-] . The InChI representation of the molecule is InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione include a molecular weight of 191.53 g/mol. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 190.9733832 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Crystal Structure Analysis : The study by Schwabenländer, Kirfel, and Müller (1998) discusses the synthesis of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione, which is structurally related to 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione. They achieved this through regioselective methylation of 6-aminouracil, followed by nitrosation. This process is significant for understanding the crystal structures of such compounds, which could have implications in material science and pharmacology (Schwabenländer et al., 1998).
Chemical Transformations and Derivatives
- Synthesis of Derivatives : A study by Amin and Mohammed (2001) explored the formation of red complexes of Thorium and rare earth elements with derivatives of pyrimidine-2,4(1H,3H)-dione. This showcases the potential of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione derivatives in analytical chemistry, particularly in the spectrophotometric determination of rare earth metals (Amin & Mohammed, 2001).
- Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives : Meshcheryakova and Kataev (2013) synthesized new derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives, involving thietanyl substitution, expand the chemical utility of pyrimidine-2,4(1H,3H)-dione, which could include 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione, in creating novel compounds with potential applications in medicinal and organic chemistry (Meshcheryakova & Kataev, 2013).
Complex Formation and Analytical Applications
- Formation of Complexes with Rare Earth Elements : The research by Amin, Mohammed, and Mousa (2003) on the reaction of yttrium with derivatives of pyrimidine-2,4-dione, including studies on complex formation, highlights the potential of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione in analytical applications for the determination of elements like yttrium in alloys (Amin, Mohammed, & Mousa, 2003).
Propriétés
IUPAC Name |
6-chloro-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFMSTOIHBOPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289269 | |
| Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
6630-30-4 | |
| Record name | 6630-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)


![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)






